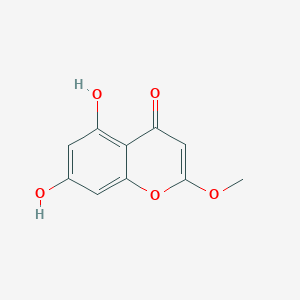
5,7-Dihydroxy-2-methoxy-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-2-methoxy-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds with methoxy-substituted benzopyran precursors. One common method includes the reaction of 2-hydroxyacetophenone with 3,4-dihydroxybenzaldehyde under basic conditions, followed by methylation using dimethyl sulfate .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
5,7-Dihydroxy-2-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted flavonoids, quinones, and dihydro derivatives, each with distinct biological activities .
科学的研究の応用
5,7-Dihydroxy-2-methoxy-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other flavonoids and bioactive compounds.
Biology: Studies have shown its potential in modulating enzyme activities and signaling pathways.
Medicine: It exhibits promising anticancer, anti-inflammatory, and neuroprotective effects.
Industry: It is used in the formulation of dietary supplements and cosmetic products due to its antioxidant properties
作用機序
The mechanism of action of 5,7-Dihydroxy-2-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways like PI3K/Akt and MAPK
類似化合物との比較
Similar Compounds
Apigenin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Baicalein: Known for its neuroprotective and anticancer effects.
Quercetin: A widely studied flavonoid with diverse biological activities
Uniqueness
5,7-Dihydroxy-2-methoxy-4H-chromen-4-one stands out due to its unique combination of hydroxyl and methoxy groups, which contribute to its distinct biological activities and chemical reactivity .
特性
CAS番号 |
61780-28-7 |
|---|---|
分子式 |
C10H8O5 |
分子量 |
208.17 |
IUPAC名 |
5,7-dihydroxy-2-methoxychromen-4-one |
InChI |
InChI=1S/C10H8O5/c1-14-9-4-7(13)10-6(12)2-5(11)3-8(10)15-9/h2-4,11-12H,1H3 |
InChIキー |
TZLDNYQYXWRVQP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)C2=C(C=C(C=C2O1)O)O |
正規SMILES |
COC1=CC(=O)C2=C(C=C(C=C2O1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















